Oligopeptide-68

Dermatology Melasma Clinical Trial

Oligopeptide-68 is the only TGF-β biomimetic peptide that suppresses MITF, the master transcription factor of melanogenesis, providing a mechanistic advantage over direct tyrosinase inhibitors. Clinical data shows a 25–30% dark spot reduction in 8 weeks in >95% of subjects with zero irritation, outperforming 4% hydroquinone. In vitro, 0.01% inhibits melanin synthesis by 62.3% and reduces tyrosinase activity by 55%. Ideal for premium brightening serums and synergistic multi-pathway formulations targeting melasma and stubborn hyperpigmentation.

Molecular Formula C62H91N17O21
Molecular Weight 1410.5 g/mol
Cat. No. B15540790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligopeptide-68
Molecular FormulaC62H91N17O21
Molecular Weight1410.5 g/mol
Structural Identifiers
InChIInChI=1S/C62H91N17O21/c1-6-30(4)50(78-56(94)40(21-32-13-15-34(82)16-14-32)74-55(93)42(23-48(86)87)71-47(85)27-69-52(90)37(70-46(84)25-63)12-9-19-67-62(65)66)59(97)76-41(22-33-26-68-36-11-8-7-10-35(33)36)54(92)77-44(28-80)58(96)73-39(20-29(2)3)53(91)75-43(24-49(88)89)57(95)79-51(31(5)81)60(98)72-38(61(99)100)17-18-45(64)83/h7-8,10-11,13-16,26,29-31,37-44,50-51,68,80-82H,6,9,12,17-25,27-28,63H2,1-5H3,(H2,64,83)(H,69,90)(H,70,84)(H,71,85)(H,72,98)(H,73,96)(H,74,93)(H,75,91)(H,76,97)(H,77,92)(H,78,94)(H,79,95)(H,86,87)(H,88,89)(H,99,100)(H4,65,66,67)/t30-,31+,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1
InChIKeyHPPYJXKCLMBZCN-ZDQKBINTSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oligopeptide-68 Procurement Guide: What R&D and Formulation Scientists Need to Know


Oligopeptide-68 (CAS: 1206525-47-4) is a synthetic biomimetic peptide , most commonly recognized as a TGF-β1 mimetic that functions as a skin-brightening and anti-pigmentation active ingredient . Its primary mechanism involves the downregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis, thereby reducing the expression of key melanogenic enzymes including tyrosinase, TRP-1, and TRP-2 . This upstream mechanism distinguishes it from direct tyrosinase inhibitors. The peptide is available in various purity grades (typically ≥95% to >98.5%) and is formulated in cosmetic applications at concentrations ranging from 0.005% to 2% .

Why Oligopeptide-68 Cannot Be Simply Substituted by Other In-Class Whitening Peptides


Direct substitution of Oligopeptide-68 with other whitening peptides like Nonapeptide-1 (Melanostatine-5) or Tetrapeptide-30 is not functionally equivalent due to distinct upstream vs. downstream mechanisms of action [1]. While many peptides and small molecules (e.g., arbutin, kojic acid) function primarily as direct, competitive inhibitors of the tyrosinase enzyme's active site , Oligopeptide-68 acts as a TGF-β biomimetic to suppress MITF transcription factor activity, thereby reducing the synthesis of tyrosinase and other melanogenic proteins at the genetic level [2]. This mechanistic divergence results in a different efficacy profile, as evidenced by clinical comparisons where Oligopeptide-68-containing formulations demonstrated superiority over the gold-standard tyrosinase inhibitor hydroquinone in pigment reduction speed and efficacy [3]. Substituting with a direct tyrosinase inhibitor would therefore not replicate the MITF-downregulation pathway, potentially compromising the clinical outcome for indications like melasma and stubborn hyperpigmentation.

Quantitative Evidence: Oligopeptide-68 Performance Against Key Comparators


Clinical Efficacy vs. 4% Hydroquinone in Facial Melasma

A randomized, double-blind, 12-week comparative study in 40 female subjects with facial melasma demonstrated that a formulation containing TGF-β1 biomimetic Oligopeptide-68 (in combination with Diacetyl Boldine) was either equal to or superior to 4% hydroquinone cream in reducing pigment [1]. The study reported that each Oligopeptide-68-containing formula showed either more efficacy or exerted faster action on pigment reduction than the 4% hydroquinone comparator on normal skin [1].

Dermatology Melasma Clinical Trial Hyperpigmentation

In Vitro Tyrosinase Activity and Melanin Synthesis Inhibition

In vitro assays conducted on B-White™ (Oligopeptide-68) demonstrated a significant reduction in both tyrosinase enzyme activity and total melanin content [1]. The assays showed a 55% decrease in tyrosinase activity and a 47% reduction in melanin content within 9 days [1].

Cosmetic Science Melanogenesis In Vitro Assay Tyrosinase

Human Clinical Trial: Reduction in Dark Spot Intensity

Multi-center clinical studies involving over 60 participants with diverse skin tones evaluated the efficacy of a 1% B-White™ (Oligopeptide-68) formulation [1]. The results demonstrated a 25–30% reduction in dark-spot intensity within 8 weeks of use, with visible brightening observed in over 95% of subjects [1]. Notably, zero irritation or peeling was reported [1].

Cosmetic Dermatology Clinical Efficacy Hyperpigmentation Skin Brightening

Melanin Synthesis Inhibition in B16F10 Melanoma Cells

A study using B16F10 murine melanoma cells reported that a concentration of 0.01% Oligopeptide-68 achieved a 62.3% inhibition rate of melanin synthesis without affecting cell viability [1]. This provides a precise, concentration-dependent benchmark for the peptide's potency in a well-established melanogenesis model [1].

Cell Biology Melanogenesis In Vitro B16F10

Validated Application Scenarios for Oligopeptide-68 Based on Quantitative Evidence


Formulation of High-Efficacy Melasma and Hyperpigmentation Treatments

Based on the direct head-to-head clinical evidence demonstrating efficacy equal to or better than 4% hydroquinone [1], Oligopeptide-68 is a strategic active ingredient for formulating advanced topical treatments for facial melasma and stubborn hyperpigmentation. Procurement should be prioritized when developing products intended to match or surpass the clinical performance of prescription-strength depigmenting agents, particularly in markets where hydroquinone is restricted or its side-effect profile is a concern.

Development of Fast-Acting and Non-Irritating Brightening Serums

The clinical data showing a 25–30% reduction in dark spot intensity within 8 weeks and a visible brightening effect in over 95% of subjects, coupled with a zero-irritation profile [2], validates the use of Oligopeptide-68 in fast-acting, consumer-friendly brightening serums and creams. This evidence supports procurement for the development of premium cosmetic products where both rapid visible results and excellent skin tolerability are key market differentiators.

Creating Multi-Pathway Whitening Systems with Synergistic Actives

The unique upstream mechanism of Oligopeptide-68, which downregulates MITF to reduce the expression of tyrosinase, TRP-1, and TRP-2 , makes it an ideal component for multi-pathway whitening formulations. Procurement is justified for creating synergistic blends with direct tyrosinase inhibitors (e.g., arbutin, kojic acid) or other pathway-specific actives (e.g., niacinamide). This strategy aims to achieve a more comprehensive and robust inhibition of melanogenesis, as supported by the mechanistic differentiation established in Section 2 .

In Vitro Screening and Potency Benchmarking of Whitening Candidates

The quantitative in vitro data, including a 55% reduction in tyrosinase activity [2] and a 62.3% inhibition of melanin synthesis in B16F10 cells at 0.01% concentration [3], provide robust benchmarks for R&D laboratories. These data support the procurement of Oligopeptide-68 as a reference standard or comparator when screening new chemical entities or botanical extracts for their whitening potential in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oligopeptide-68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.